4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound featuring a unique structure where a cyclopropane ring is fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indoline derivative with a cyclopropane precursor under acidic or basic conditions. The reaction conditions often include the use of methanesulfonic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds and oxindole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure and have similar applications in medicinal chemistry.
Spiropyrans: Known for their photochromic properties, spiropyrans are used in smart materials and sensors.
Uniqueness: 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWRFWOSLPTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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